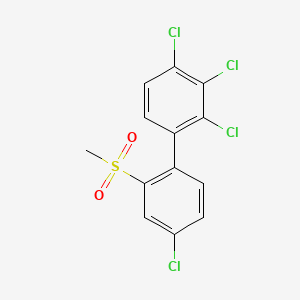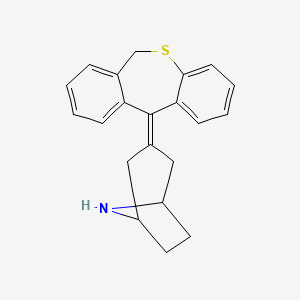
N'-(Dimethoxymethyl)-N,N-dipropylmethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide is an organic compound with a unique structure that includes both methoxy and propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide typically involves the reaction of dimethoxymethane with N,N-dipropylmethanimidamide under acidic conditions. The reaction proceeds smoothly with the use of trace amounts of conventional acids, such as hydrochloric acid or sulfuric acid, which act as catalysts . The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylethylamine: An organic compound with similar structural features but different functional groups.
Dimethoxymethane: A related compound with methoxy groups but lacking the propyl groups.
Uniqueness
N’-(Dimethoxymethyl)-N,N-dipropylmethanimidamide is unique due to its combination of methoxy and propyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
| 106661-32-9 | |
Formule moléculaire |
C10H22N2O2 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
N'-(dimethoxymethyl)-N,N-dipropylmethanimidamide |
InChI |
InChI=1S/C10H22N2O2/c1-5-7-12(8-6-2)9-11-10(13-3)14-4/h9-10H,5-8H2,1-4H3 |
Clé InChI |
ZYRFYRCINWVTOV-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C=NC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)


